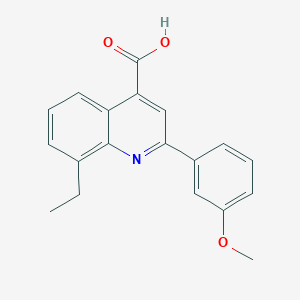

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-12-6-5-9-15-16(19(21)22)11-17(20-18(12)15)13-7-4-8-14(10-13)23-2/h4-11H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNFZHSPUJMXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve yield but also reduce environmental impact.

Chemical Reactions Analysis

Pfitzinger Reaction

The Pfitzinger reaction is a two-component reaction that involves the alkaline hydrolysis-driven ring-opening of the pyrrolidinone ring of isatin to produce 2-(2-aminophenyl)-2-oxoacetic acid in situ. This intermediate reacts further with the enolate of a ketone to give an imine, which is eventually converted to an enamine. The final cyclization occurs via hydrolysis of the enamine to give the desired substituted quinoline-4-carboxylic acid .

Doebner Hydrogen-Transfer Reaction

This method involves the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups. The reaction conditions can be applied using BF3·THF or BF3·Et2O, with BF3·THF being preferred due to ease of handling .

Chemical Reactions Applicable to Quinoline Derivatives

While specific reactions for 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid are not detailed, general modifications applicable to quinoline derivatives include:

-

Alkylation and Arylation : These reactions can occur at various positions on the quinoline ring, depending on the conditions and reagents used.

-

Esterification and Hydrolysis : Quinoline-4-carboxylic acids can be converted into their esters using standard esterification methods and back into acids through hydrolysis.

-

Substitution Reactions : Halogenation, nitration, and other substitution reactions can modify the quinoline ring further.

Data and Research Findings

Given the lack of specific data on this compound, we rely on general trends in quinoline chemistry. The following table summarizes some common quinoline derivatives and their synthesis methods:

| Compound Type | Synthesis Method | Yield |

|---|---|---|

| Quinoline-4-carboxylic acids | Pfitzinger reaction | High |

| 2-Arylquinoline-4-carboxylic acids | Doebner hydrogen-transfer reaction | Good |

| Fluorinated quinoline-4-carboxylic acids | Condensation reactions | Variable |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . Additionally, the compound has demonstrated cytotoxic effects in cancer cell lines, making it a candidate for anticancer drug development. For instance, certain derivatives have been shown to inhibit EGFR tyrosine kinase, a key player in many cancers .

Antitubercular Activity

Research has indicated that modifications of quinoline derivatives can lead to potent inhibitors of Mycobacterium tuberculosis. The design and synthesis of new analogs based on the quinoline structure have yielded compounds with promising antitubercular activity, highlighting the relevance of this compound in addressing tuberculosis .

Diabetes Management

Recent studies have explored the inhibitory effects of quinoline derivatives on α-glucosidase, an enzyme crucial for carbohydrate metabolism. Compounds derived from quinoline-4-carboxylic acid have shown competitive inhibition against α-glucosidase, suggesting potential applications in managing type 2 diabetes .

Biological Studies

Enzyme Inhibition Studies

The mechanism of action for 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid involves interactions with specific enzymes and receptors. These interactions can inhibit enzyme activity by blocking substrate access or modulating signal transduction pathways . Such studies are vital for understanding the compound's pharmacological profiles and developing targeted therapies.

Cell Cycle and Apoptosis Induction

In vitro studies have demonstrated that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells. This property is particularly important for the development of new anticancer agents that can selectively target malignant cells while sparing normal tissues .

Material Science

Organic Semiconductors and LEDs

The electronic properties of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for efficient charge transport, which is essential for the performance of organic electronic devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 8-ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, this compound can inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and repair . These interactions make it a promising candidate for the development of new therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-Carboxylic Acid Derivatives

Structural Modifications and Substituent Effects

The biological and chemical profiles of quinoline-4-carboxylic acids are highly dependent on substituents at positions 2, 3, 6, and 6. Below is a comparative analysis of key analogs:

Key Observations :

- Position 2 Substitutions : Aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) at position 2 enhance antibacterial activity by improving target binding and resistance to enzymatic degradation . The 3-methoxyphenyl group in the target compound may offer steric or electronic advantages over para-substituted analogs.

Physicochemical Properties

- Solubility : The carboxylic acid moiety ensures moderate aqueous solubility, while the methoxy group may improve solubility in polar solvents .

Biological Activity

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline ring structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes, which can lead to anticancer effects.

- Protein Binding : This compound may act as a ligand for specific proteins, altering their activity and influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. In studies involving various microorganisms, certain derivatives showed profound effects on growth inhibition:

- Gram-positive and Gram-negative Bacteria : Some derivatives demonstrated strong antimicrobial effects against both types of bacteria, with notable changes in microbial morphology observed .

- Fungal Inhibition : The compound's ability to alter fungal hyphal morphology suggests potential antifungal applications .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : Compounds within the quinoline series have shown efficacy against several cancer cell lines. For instance, derivatives were effective against lung (H460) and colorectal (HT-29) cancer cells with low IC50 values .

Study 1: Antiplasmodial Activity

A series of quinoline derivatives were screened for their antiplasmodial activity against Plasmodium falciparum. Although this compound was not directly tested, related compounds in the quinoline class exhibited moderate potency (EC50 values around 120 nM), indicating a promising avenue for further research in malaria treatment .

Study 2: Antimicrobial Efficacy

In a comprehensive study examining the antimicrobial properties of new quinoline derivatives, it was found that certain compounds elicited significant morphological changes in pathogens such as Botrytis cinerea, enhancing permeability and leading to cell death . This underscores the potential use of this compound in agricultural applications.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | DNA intercalation, protein binding |

| 8-Methyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | Low | Moderate | Similar mechanisms |

| 2-Phenylquinoline-4-carboxylic acid | High | Low | DNA intercalation |

Q & A

Q. What are the standard synthetic routes for 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid?

The compound can be synthesized via Pfitzinger or Doebner reactions , which involve condensation of aniline derivatives with β-keto esters or aldehydes. For example, the Pfitzinger reaction uses isatin derivatives and α-methyl ketones under acidic conditions to form the quinoline core, while the Doebner reaction employs pyruvic acid and aromatic amines in alcoholic solutions . Modifications, such as introducing ethyl or methoxy groups, require tailored starting materials (e.g., 3-methoxyaniline) and precise control of reaction conditions (temperature, solvent) to optimize yields .

Q. How do structural features influence the compound’s physicochemical properties?

The quinoline core fused with a benzene ring provides aromatic stability, while the 4-carboxylic acid group enhances solubility in polar solvents. The 3-methoxyphenyl substituent at position 2 increases lipophilicity, affecting membrane permeability in biological assays. Comparative studies with analogs (e.g., 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid) show that substituent positions (e.g., ethoxy at position 8 vs. 6) significantly alter electronic properties and hydrogen-bonding capacity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- NMR : To confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl group protons at δ 1.2–1.4 ppm) .

- IR : Identification of carboxylic acid C=O stretching (~1680 cm⁻¹) and O-H bending (~2500–3300 cm⁻¹) .

- Mass spectrometry (ESI) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 336.16) and isotopic patterns for brominated analogs .

Advanced Research Questions

Q. How can researchers optimize synthetic pathways to address low yields in quinoline-4-carboxylic acid derivatives?

Methodological strategies :

- Use microwave-assisted synthesis to reduce reaction times and improve purity .

- Employ catalytic systems (e.g., CAN in methanol) for regioselective functionalization .

- Optimize workup procedures (e.g., silica gel chromatography with petroleum ether/EtOAc gradients) to isolate derivatives with >95% purity . Contradictions in yield reports often arise from variations in starting material quality or reaction scalability .

Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) in antimicrobial assays?

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) protocols.

- Structural modifications : Compare analogs with halogens (e.g., 6-bromo derivatives) or electron-withdrawing groups to assess potency shifts .

- Molecular docking : Use software like AutoDock to predict binding affinity with bacterial targets (e.g., DNA gyrase), correlating with experimental IC₅₀ values .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Analytical approaches :

- Perform ADME profiling to evaluate metabolic stability (e.g., liver microsome assays) and bioavailability issues .

- Use proteomic analysis to identify off-target interactions that may reduce efficacy in vivo .

- Adjust formulations (e.g., nanoparticle encapsulation) to enhance solubility and tissue penetration .

Q. What computational methods predict the compound’s interaction with therapeutic targets?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity .

- Molecular Dynamics (MD) Simulations : Model binding kinetics with cancer-related proteins (e.g., topoisomerase II) under physiological conditions .

- QSAR Models : Train algorithms on datasets of quinoline derivatives to correlate substituent patterns with anticancer activity .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.